molecular formula C11H14F3N B13984611 (R)-2-methyl-1-[4-(trifluoromethyl)phenyl]propylamine

(R)-2-methyl-1-[4-(trifluoromethyl)phenyl]propylamine

Cat. No.: B13984611
M. Wt: 217.23 g/mol
InChI Key: ZIGRFQVTVOTIOG-SNVBAGLBSA-N
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Description

®-2-methyl-1-[4-(trifluoromethyl)phenyl]propylamine is a chiral amine compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-methyl-1-[4-(trifluoromethyl)phenyl]propylamine typically involves the asymmetric reduction of 4-(trifluoromethyl)acetophenone. One efficient method employs recombinant Escherichia coli cells as biocatalysts in a polar organic solvent-aqueous medium. This process achieves high enantioselectivity and yield, with isopropanol serving as a cosolvent to enhance substrate solubility and cell membrane permeability .

Industrial Production Methods

Industrial production of this compound may involve similar biocatalytic processes, scaled up to meet commercial demands. The use of recombinant whole-cell catalysis in a polar organic solvent-aqueous system is advantageous due to its scalability and efficiency .

Chemical Reactions Analysis

Types of Reactions

®-2-methyl-1-[4-(trifluoromethyl)phenyl]propylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can further modify the amine group.

    Substitution: The trifluoromethyl group can participate in substitution reactions, often involving nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

®-2-methyl-1-[4-(trifluoromethyl)phenyl]propylamine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of ®-2-methyl-1-[4-(trifluoromethyl)phenyl]propylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s binding affinity and stability, allowing it to modulate biological pathways effectively .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-2-methyl-1-[4-(trifluoromethyl)phenyl]propylamine is unique due to its chiral nature and the presence of both an amine and a trifluoromethyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C11H14F3N

Molecular Weight

217.23 g/mol

IUPAC Name

(1R)-2-methyl-1-[4-(trifluoromethyl)phenyl]propan-1-amine

InChI

InChI=1S/C11H14F3N/c1-7(2)10(15)8-3-5-9(6-4-8)11(12,13)14/h3-7,10H,15H2,1-2H3/t10-/m1/s1

InChI Key

ZIGRFQVTVOTIOG-SNVBAGLBSA-N

Isomeric SMILES

CC(C)[C@H](C1=CC=C(C=C1)C(F)(F)F)N

Canonical SMILES

CC(C)C(C1=CC=C(C=C1)C(F)(F)F)N

Origin of Product

United States

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